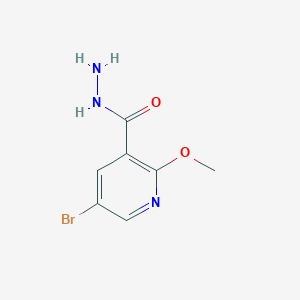

5-Bromo-2-methoxynicotinohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxypyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-13-7-5(6(12)11-9)2-4(8)3-10-7/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVXCNYNLWRCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Framework for Nicotinohydrazide Derivatives in Chemical Biology

Significance of Pyridine-Based Heterocycles in Medicinal Chemistry

The pyridine (B92270) ring, a nitrogen-containing six-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold". researchgate.netrsc.org Its prevalence is remarkable, with the pyridine nucleus being a component in over 7,000 existing drug molecules of medicinal importance. rsc.orgnih.gov The significance of this scaffold lies in the unique properties conferred by the nitrogen atom. This nitrogen atom possesses a non-bonding pair of electrons that can participate in hydrogen bonding with biological receptors, such as enzymes and DNA, which can significantly enhance a drug's pharmacokinetic properties. nih.govresearchgate.net Furthermore, the pyridine ring's poor basicity generally improves the water solubility of potential drug molecules. researchgate.net

A review of drugs approved by the U.S. Food and Drug Administration (FDA) between 2014 and 2023 revealed that 54 contained a pyridine ring. researchgate.netnih.gov These drugs span a wide array of therapeutic categories, with the largest group being anticancer agents (33%), followed by drugs targeting the central nervous system (20%). researchgate.netnih.gov Pyridine derivatives have demonstrated efficacy as kinase inhibitors, androgen receptor inhibitors, and topoisomerase inhibitors in oncology. chemijournal.com This versatility and proven track record in successful drug candidates underscore the importance of the pyridine framework in modern drug discovery. rsc.orgchemijournal.com

Overview of Hydrazide Functionalities in Bioactive Molecules

The hydrazide functional group (R-CO-NH-NH₂) is another critical component in the design of bioactive compounds. mdpi.com Hydrazides are recognized as valuable substrates and synthons in medicinal chemistry, serving as precursors for the synthesis of a wide variety of heterocyclic compounds, including oxadiazoles, pyrazoles, and triazoles. mdpi.comresearchgate.net These resulting structures often exhibit significant biological activity.

Molecules containing the hydrazide or hydrazide-hydrazone moiety (formed by reacting a hydrazide with an aldehyde or ketone) have been shown to possess a broad spectrum of pharmacological effects. nih.gov Research has documented their applications as antimicrobial, antifungal, antitumor, anti-inflammatory, antiviral, and anticonvulsant agents. mdpi.comnih.govnih.gov The functional group's ability to act as a versatile intermediate allows chemists to generate large libraries of diverse molecules for biological screening. mdpi.com The application of hydrazides extends into the agricultural field, where they have been investigated for fungicidal and herbicidal properties. acs.org

Structural Context of 5-Bromo-2-methoxynicotinohydrazide within Pyridinic Systems

The structure of this compound is a deliberate combination of the key chemical features discussed above. It is built upon a central pyridine ring, positioning it within the broad and well-established family of pyridinic compounds in medicinal chemistry.

Hydrazide Group (-CONHNH₂ at C3): This functionality defines the compound as a nicotinohydrazide (a derivative of nicotinic acid). It is a primary site for potential biological interactions and serves as a chemical handle for synthesizing more complex derivatives, such as hydrazones.

Bromo Group (-Br at C5): The presence of a halogen atom, in this case, bromine, significantly influences the molecule's electronic properties and lipophilicity. Halogen bonding is an increasingly recognized interaction in drug design that can enhance binding affinity to protein targets.

Methoxy (B1213986) Group (-OCH₃ at C2): This electron-donating group can modulate the reactivity of the pyridine ring and influence the molecule's metabolic profile.

The synthesis of this compound would logically proceed from its corresponding ester, methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4), through a reaction with hydrazine (B178648). sigmaaldrich.com This precursor itself originates from simpler pyridine building blocks like 5-Bromo-2-methoxypyridine (B44785). chemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈BrN₃O₂ |

| Molecular Weight | 246.07 g/mol |

| Core Structure | Pyridine |

| Key Functional Groups | Hydrazide, Bromo, Methoxy |

| Precursor (Ester) | Methyl 5-bromo-2-methoxynicotinate sigmaaldrich.com |

This specific arrangement of functional groups places this compound as a subject for research in areas where pyridine and hydrazide moieties have shown promise, such as in the development of novel antimicrobial or anticancer agents.

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Methoxynicotinohydrazide

Retrosynthetic Analysis and Strategic Design of Synthetic Routes

A retrosynthetic analysis of 5-Bromo-2-methoxynicotinohydrazide (I) suggests a straightforward and logical synthetic pathway. The primary disconnection is at the amide bond, which retro-synthetically yields methyl 5-bromo-2-methoxynicotinate (II) and hydrazine (B178648). This transformation is a standard method for the formation of hydrazides from esters.

Further disconnection of the precursor, methyl 5-bromo-2-methoxynicotinate (II), points towards 5-bromo-2-methoxynicotinic acid (III) through an esterification reaction. The synthesis of 5-bromo-2-methoxynicotinic acid (III) can be envisioned from a simpler precursor, 2-hydroxynicotinic acid (IV), through a sequence of bromination and methoxylation reactions. This strategic design allows for the construction of the target molecule from readily available starting materials.

Optimized Synthetic Pathways for Target Compound Preparation

The preparation of this compound is achieved through a multi-step synthesis that has been optimized for yield and purity.

Multi-Step Synthesis Protocols

The synthesis commences with the bromination of 2-hydroxynicotinic acid. This is followed by methoxylation to yield 5-bromo-2-methoxynicotinic acid. The carboxylic acid is then esterified to produce methyl 5-bromo-2-methoxynicotinate. In the final step, this ester undergoes hydrazinolysis to afford the target compound, this compound. A crucial step in this pathway is the conversion of the methyl ester to the hydrazide. This is typically achieved by reacting the methyl nicotinate derivative with hydrazine hydrate (B1144303) in a suitable solvent such as methanol or ethanol. The reaction mixture is heated under reflux, and upon cooling, the desired nicotinohydrazide precipitates and can be collected by filtration.

Catalyst Selection and Reaction Condition Optimization

The esterification of 5-bromo-2-methoxynicotinic acid to its corresponding methyl ester is a critical step where catalyst selection plays a significant role. Acid catalysts such as sulfuric acid or thionyl chloride are commonly employed. The reaction conditions, including temperature and reaction time, are optimized to maximize the yield and minimize the formation of byproducts. For the final hydrazinolysis step, the reaction is typically carried out in an alcoholic solvent at reflux temperature to ensure complete conversion of the ester to the hydrazide.

Derivatization Strategies of the Nicotinohydrazide Core

The nicotinohydrazide core of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives. The terminal nitrogen of the hydrazide moiety is a primary target for derivatization.

N-Alkylation and Acylation Reactions

N-Alkylation: The terminal amino group of the hydrazide can undergo N-alkylation with various alkyl halides in the presence of a base. The choice of base and solvent can influence the selectivity of mono- versus di-alkylation. This reaction allows for the introduction of a wide range of alkyl groups, thereby modifying the steric and electronic properties of the molecule.

N-Acylation: The nucleophilic terminal nitrogen of the hydrazide readily reacts with acylating agents such as acid chlorides or anhydrides to form N-acylnicotinohydrazide derivatives. This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid generated during the reaction. N-acylation can introduce various acyl groups, including both aliphatic and aromatic moieties, leading to a diverse library of compounds. For instance, reaction with acetic anhydride can yield the corresponding N-acetyl derivative.

Interactive Data Table: Synthetic Intermediates and Target Compound

| Compound Name | Structure | Molecular Formula | Role in Synthesis |

| 2-Hydroxynicotinic acid | C6H5NO3 | Starting Material | |

| 5-Bromo-2-methoxynicotinic acid | C7H6BrNO3 | Intermediate | |

| Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | Key Intermediate | |

| This compound | C7H8BrN3O2 | Target Compound |

Interactive Data Table: Derivatization Reactions

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide | N-Methyl-5-bromo-2-methoxynicotinohydrazide |

| N-Acylation | Acetic Anhydride | N-Acetyl-5-bromo-2-methoxynicotinohydrazide |

Modifications at the Bromo Position via Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is the most versatile site for modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for introducing aryl or vinyl substituents. It involves the reaction of the 5-bromo moiety with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is highly efficient for creating biaryl structures, which are common motifs in pharmaceuticals. mdpi.com For a substrate like this compound, typical conditions would involve a catalyst like Pd(PPh₃)₄, a base such as K₂CO₃ or K₃PO₄, and a solvent system like a dioxane/water mixture. mdpi.comnih.gov

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org This transformation is valuable for constructing rigid molecular scaffolds and for creating intermediates that can undergo further reactions like cycloadditions. The mild reaction conditions are generally compatible with a variety of functional groups. wikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org The development of specialized bulky, electron-rich phosphine ligands (such as XPhos and SPhos) has dramatically expanded the scope of this reaction, enabling the coupling of a wide range of amines with high efficiency. youtube.com This method provides a direct route to 5-amino-2-methoxynicotinohydrazide derivatives. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orgyoutube.com

| Reaction Type | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | C(sp²)–C(sp²) / C(sp²)–C(sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | C(sp²)–C(sp) |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Phosphine Ligand, Base (e.g., NaOtBu) | C(sp²)–N |

Transformations of the Methoxy (B1213986) Group

The methoxy group at the 2-position of the pyridine ring can also be a site for chemical transformation, most commonly through demethylation. Cleavage of the methyl ether is a key step to unmask a hydroxyl group, which can exist in equilibrium with its 2-pyridone tautomer. This transformation opens up new synthetic possibilities, such as subsequent O-alkylation or O-acylation.

Demethylation of methoxypyridines often requires nucleophilic or acidic reagents. Reagents like L-selectride have been shown to be effective for the chemoselective demethylation of methoxypyridines, even in the presence of other methoxyaryl groups. thieme-connect.comelsevierpure.com Traditional methods using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) can also be employed, although they may require careful optimization to avoid side reactions with the hydrazide moiety. thieme-connect.com The resulting 2-hydroxy-5-bromonicotinohydrazide provides a different reactive handle for further diversification.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis and modification of this compound can significantly reduce its environmental impact. These approaches focus on improving efficiency, reducing waste, and using less hazardous materials.

Solvent Selection: A major focus of green chemistry is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. For the synthesis of nicotinic acid derivatives, the use of greener solvents like Cyrene™, a bio-based alternative to toxic polar aprotic solvents like DMF and DMSO, has been explored. researchgate.net For cross-coupling reactions, conducting them in aqueous media is another attractive option that minimizes the use of organic solvents. wikipedia.org

Catalysis: The use of highly efficient catalysts that can be used in low loadings and recycled is a cornerstone of green chemistry. For palladium-catalyzed reactions, developing heterogeneous catalysts or water-soluble ligand systems can facilitate catalyst recovery and reuse. chimia.ch Beyond palladium, there is growing interest in using more abundant and less toxic base metals like copper or nickel for cross-coupling reactions, although this is a developing area. wikipedia.orgacsgcipr.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. frontiersin.org While specific enzymes for the synthesis of this compound have not been reported, enzymatic approaches for the production of nicotinic acid are well-established. nih.gov These methods operate under mild conditions (room temperature and neutral pH) in aqueous solutions, generating minimal waste. Future research could explore the development of enzymes for the halogenation or functionalization of nicotinic acid precursors.

| Green Chemistry Principle | Application to this compound | Example |

|---|---|---|

| Safer Solvents | Replacing hazardous solvents in synthesis and coupling reactions. | Using water or bio-based solvents like Cyrene™. researchgate.net |

| Catalysis | Using efficient, recyclable, or base-metal catalysts. | Developing heterogeneous Pd catalysts or exploring Ni-catalyzed couplings. wikipedia.orgchimia.ch |

| Biocatalysis | Employing enzymes for specific synthetic steps. | Using nitrile hydratases or halogenases on precursor molecules. nih.gov |

Advanced Spectroscopic and Computational Structural Elucidation

The precise three-dimensional structure and electronic properties of 5-Bromo-2-methoxynicotinohydrazide are fundamental to understanding its chemical behavior. Advanced spectroscopic and computational methods provide a powerful toolkit for a detailed structural characterization, moving beyond simple confirmation to a nuanced understanding of its stereochemistry, conformational preferences, and intermolecular interactions.

In Vitro Biological Efficacy Profiling of 5 Bromo 2 Methoxynicotinohydrazide and Its Analogues

Exploration of Other Biological Activities

Cell-Based Proliferation Assays in Non-Human Cell Lines (e.g., Cancer Cell Lines)

No research data was found regarding the evaluation of 5-Bromo-2-methoxynicotinohydrazide in cell-based proliferation assays using non-human cell lines. While studies on other nicotinohydrazide derivatives have been conducted to assess their anticancer activities, the specific effects of the 5-bromo-2-methoxy substitution on nicotinohydrazide in this context have not been reported. Therefore, no data tables on its activity against any cancer cell lines can be provided.

Antioxidant Activity Investigations

There is no available scientific literature that has investigated the antioxidant properties of this compound. The antioxidant potential of various other hydrazone and nicotinohydrazide derivatives has been a subject of research, often employing methods such as DPPH, ABTS, FRAP, and CUPRAC assays. bldpharm.com However, the specific antioxidant capacity of this compound has not been determined or published in the reviewed sources. Consequently, no data on its antioxidant activity is available to be presented.

Elucidation of Molecular Mechanism of Action

Target Identification and Validation Studies (e.g., Proteomics, Genomics, Metabolomics)

A thorough review of existing scientific literature indicates that no specific molecular targets for 5-Bromo-2-methoxynicotinohydrazide have been identified or validated. There are no published studies employing proteomics, genomics, or metabolomics approaches to determine the biological targets of this compound. This lack of data means that the proteins, genes, or metabolic pathways directly modulated by this compound remain unknown.

Ligand-Protein Binding Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There is no publicly available data from ligand-protein binding studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for this compound. These techniques are crucial for quantifying the binding affinity and thermodynamics of a compound's interaction with its molecular target. The absence of such studies further underscores the nascent stage of research into this compound's mechanism of action.

Cellular Uptake and Subcellular Localization Studies in Model Organisms or Cell Lines

Information regarding the cellular uptake and subcellular localization of this compound is not available in the current body of scientific literature. Studies using model organisms or cell lines to track the compound's entry into cells and its distribution among different organelles have not been reported.

Modulation of Key Cellular Pathways

Due to the lack of target identification and binding studies, the effects of this compound on key cellular pathways have not been elucidated.

Gene Expression Analysis (Transcriptomics)

No transcriptomics studies, such as microarray or RNA-sequencing, have been published that analyze the changes in gene expression in response to treatment with this compound.

Protein Expression and Post-translational Modification Analysis (Proteomics)

Similarly, there are no proteomics-based studies available that investigate the global changes in protein expression or post-translational modifications following exposure to this compound.

No Publicly Available Research on the Structure-Activity Relationship of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR), or pharmacophore modeling of the chemical compound this compound has been identified in the public domain.

The requested article, which was to be structured around detailed investigations into the SAR and computational modeling of this compound, cannot be generated at this time due to the absence of foundational research on the compound. The creation of such an article would necessitate access to primary research data that is not currently available.

Information on related chemical structures, such as nicotinohydrazide derivatives in general, exists. However, a scientifically accurate and informative article focused solely on this compound, as per the user's specific instructions, is not feasible without dedicated studies on this compound.

Therefore, the following sections, as outlined in the request, remain unaddressed due to the lack of available data:

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlation of Structural Modifications with Biological Potency and Selectivity

It is possible that research on 5-Bromo-2-methoxynicotinohydrazide exists in proprietary databases or internal research programs of pharmaceutical or chemical companies, but it has not been made publicly available. Until such research is published, a detailed scientific article on its structure-activity relationship cannot be compiled.

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Bromo-2-methoxynicotinohydrazide, molecular docking simulations can elucidate its potential binding modes and affinities with various biological targets, such as enzymes or receptors. The process involves placing the ligand (this compound) into the binding site of a protein and evaluating the interaction energy. A lower binding affinity value (ΔG) indicates a more stable and spontaneous interaction. nih.gov

To illustrate, consider a hypothetical docking study of this compound against a protein target, such as a bacterial DNA gyrase or a viral protease. The results would likely reveal key interactions, such as hydrogen bonds forming between the hydrazide group of the compound and amino acid residues in the active site. The methoxy (B1213986) and bromo substituents would also contribute to the binding through hydrophobic and halogen bonding interactions, respectively.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. These simulations can confirm the stability of the interactions predicted by docking and provide a more refined understanding of the binding thermodynamics.

A related compound, (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide, has been structurally characterized, revealing a trans configuration with respect to the central methylidene unit and the formation of intermolecular hydrogen bonds. nih.gov This experimental data on a similar molecule provides a valuable reference for validating the starting conformations and interaction patterns observed in computational models of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic properties and reactivity of a molecule. nih.gov For this compound, these calculations can provide a wealth of information, as detailed in the table below.

| Descriptor | Significance |

| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Represents the electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, which is a measure of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting non-covalent interactions with biological targets. dergipark.org.tr |

| Global Reactivity Descriptors | Includes parameters like electronegativity, chemical hardness, and electrophilicity index, which are derived from HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. |

For instance, an MEP analysis of this compound would likely show negative potential (electron-rich regions) around the oxygen and nitrogen atoms of the hydrazide and methoxy groups, indicating their roles as hydrogen bond acceptors. The bromine atom, depending on its environment, can also participate in halogen bonding, a type of non-covalent interaction of increasing interest in drug design.

Virtual Screening and Ligand-Based Drug Discovery Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Given a known active compound, ligand-based virtual screening can be employed to find other molecules with similar properties.

If this compound were identified as a hit compound from a primary screen, ligand-based approaches could be used to explore the chemical space around it. This involves using the structure of this compound as a template to search for commercially available or synthetically accessible analogs with potentially improved activity or properties. Pharmacophore modeling, a key component of ligand-based design, would identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.govtemple.edu This pharmacophore model can then be used as a query to rapidly screen large compound databases.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug is not only dependent on its efficacy but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net In silico tools can predict these properties at an early stage of drug discovery, helping to prioritize compounds with favorable profiles and identify potential liabilities. nih.govresearchgate.net

For this compound, various ADME parameters can be computationally estimated. These predictions are often based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area.

Predicted ADME Properties for this compound:

| Property | Predicted Outcome | Implication |

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed when taken orally. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Variable | The ability to cross the BBB depends on a balance of properties; predictions would guide its potential use for central nervous system targets. nih.gov |

| Plasma Protein Binding | Moderate to High | This influences the free concentration of the drug available to exert its effect. nih.gov |

| Metabolism | Likely metabolized by Cytochrome P450 enzymes. | The methoxy group may be a site for O-demethylation, and the hydrazide moiety could undergo hydrolysis or oxidation. |

| Excretion | Predicted to be primarily renal. | The metabolites are likely to be more polar and excreted through the kidneys. researchgate.net |

These in silico predictions are invaluable for guiding further experimental studies and for optimizing the structure of this compound to achieve a desirable pharmacokinetic profile. researchgate.net

Chemical Reactivity and Material Science Applications

Investigation of Reaction Kinetics and Thermodynamics

The hydrazide functional group is known to participate in a variety of reactions, most notably condensation reactions with aldehydes and ketones to form hydrazones. The kinetics of hydrazone formation are well-studied and are known to be pH-dependent. nih.gov Generally, these reactions are accelerated under mild acidic conditions, which catalyze the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon. The rate of such reactions is also influenced by electronic effects; electron-withdrawing groups on the aldehyde or ketone can increase the reaction rate. nih.gov

Theoretical studies using Density Functional Theory (DFT) on nicotinic acid benzylidenehydrazide derivatives have been used to calculate global reactivity parameters such as ionization potential, electron affinity, and chemical hardness. epstem.net These calculations help in understanding the stability and reactivity of the molecules. epstem.net Similar computational studies on 5-Bromo-2-methoxynicotinohydrazide could provide valuable insights into its reaction thermodynamics, predicting the feasibility and energy changes of its potential reactions. For instance, thermodynamic investigations on the synthesis of pyridine (B92270) from pyrylium (B1242799) salt have shown that such reactions can be both exothermic and exergonic. unjani.ac.id

Table 1: Predicted Reactivity of this compound Based on Functional Groups

| Functional Group | Expected Reactivity | Influencing Factors |

|---|---|---|

| Hydrazide (-CONHNH₂) | Nucleophilic substitution and addition, condensation with carbonyls, oxidation. | pH, solvent, electronic nature of reactants. nih.govnih.gov |

| Pyridine Ring | Coordination with metal ions, potential site for electrophilic/nucleophilic aromatic substitution. | Metal ion properties, reaction conditions. |

| Methoxy (B1213986) Group (-OCH₃) | Electron-donating group, can influence the reactivity of the pyridine ring. | Positional influence on electron density. |

Potential for Polymerization or Coordination Chemistry

The molecular structure of this compound suggests significant potential in both polymerization and coordination chemistry.

The hydrazide group is a versatile functional handle for polymerization. Polymers containing hydrazide groups can be prepared by reacting crosslinked acrylate-acrylonitrile copolymers with hydrazine hydrate (B1144303) solutions. google.com More sophisticated methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been used to create well-defined polymers like poly(acryloyl hydrazide). nih.govrsc.org This polymer serves as a scaffold that can be functionalized by reacting with various aldehydes, demonstrating the utility of the hydrazide group in post-polymerization modification. nih.govrsc.org Therefore, this compound could potentially act as a monomer or a functionalizing agent in the development of novel polymers.

The most prominent potential of this compound lies in coordination chemistry. The combination of the pyridine nitrogen, the carbonyl oxygen, and the terminal amino nitrogen of the hydrazide group makes it an excellent candidate for a multidentate ligand. jocpr.comyoutube.comyoutube.comyoutube.com Hydrazone ligands derived from nicotinohydrazide can coordinate with metal ions to form stable metal complexes. jocpr.comnih.gov For example, transition metal complexes with (E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide have been synthesized and structurally characterized, revealing that the ligand coordinates to the metal center through the deprotonated carbonyl oxygen, the azomethine nitrogen, and the pyridyl nitrogen. nih.govresearchgate.net Similarly, this compound could act as a bidentate or tridentate ligand, coordinating to metal ions to form stable complexes. The presence of the bromo and methoxy groups could fine-tune the electronic properties and steric hindrance of the resulting metal complexes.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Potential Donor Atoms | Example from Analogous Ligands |

|---|---|---|

| Bidentate | Pyridine Nitrogen, Carbonyl Oxygen | Observed in various pyridine-carboxylate complexes. nih.govnih.gov |

| Bidentate | Carbonyl Oxygen, Amino Nitrogen | Common for simple hydrazide complexes. |

Application as a Ligand in Metal-Organic Frameworks or Catalysis

Building on its coordination potential, this compound is a promising candidate for application as a ligand in the construction of Metal-Organic Frameworks (MOFs) and in catalysis.

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. youtube.com The properties of MOFs are highly dependent on the geometry and functionality of the organic linker. Pyridine-based ligands, particularly those with additional coordinating groups like carboxylates, are widely used in the synthesis of MOFs. rsc.orgelsevierpure.com The pyridine nitrogen of this compound, along with the hydrazide group, provides multiple coordination sites that could lead to the formation of robust, high-dimensional MOF structures. The bromo and methoxy functional groups could be used to tune the pore environment and properties of the resulting MOF.

In the field of catalysis, metal complexes containing hydrazone and hydrazide ligands have shown significant activity. For example, a copper complex with a Schiff base derived from isonicotinohydrazide has demonstrated excellent catalytic activity for the C-N coupling reaction in the amination of aryl halides. sciensage.info The ability of the ligand to stabilize the metal center and influence its electronic properties is key to its catalytic performance. jocpr.com Metal complexes of this compound could potentially be explored as catalysts for a variety of organic transformations, with the substituents on the pyridine ring offering a means to modulate catalytic activity and selectivity. For instance, iron-catalyzed nitrogen fixation to produce hydrazine has been shown to be influenced by the ligand environment around the iron center. nih.gov

Strategic Applications in Organic Synthesis As a Building Block

Utility in the Synthesis of More Complex Heterocyclic Scaffolds

The hydrazide functional group is a well-established precursor for the synthesis of a variety of five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are prevalent in pharmacologically active compounds and materials science.

1,3,4-Oxadiazoles: 5-Bromo-2-methoxynicotinohydrazide can be expected to undergo cyclization reactions to form 2,5-disubstituted 1,3,4-oxadiazoles. A common method involves the reaction of the hydrazide with a carboxylic acid or its derivative (like an acid chloride or ester) under dehydrating conditions. nih.gov For instance, reaction with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride would likely yield a 1,3,4-oxadiazole (B1194373) bearing the 5-bromo-2-methoxypyridin-3-yl substituent at one position and the residue of the carboxylic acid at the other. Another established route is the oxidative cyclization of N-acylhydrazones, which can be formed by the condensation of this compound with an aldehyde. researchgate.net

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from hydrazides is also a well-trodden path in organic synthesis. frontiersin.orgorganic-chemistry.org One common approach is the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized. Alternatively, reaction with carbon disulfide in a basic medium, followed by treatment with hydrazine (B178648) hydrate (B1144303), can lead to the formation of a 4-amino-1,2,4-triazole-3-thiol. nih.gov This intermediate can be further functionalized. The Pellizzari reaction, which involves the condensation of a hydrazide with an amide, is another potential route to 1,2,4-triazoles.

The following table illustrates representative reactions for the synthesis of these heterocyclic scaffolds from hydrazide precursors.

| Heterocycle | Reactant(s) | General Conditions |

| 1,3,4-Oxadiazole | Carboxylic Acid | Dehydrating agent (e.g., POCl₃) |

| 1,3,4-Oxadiazole | Aldehyde, then Oxidant | Formation of N-acylhydrazone, then oxidative cyclization |

| 1,2,4-Triazole | Isothiocyanate | Formation of thiosemicarbazide, then cyclization |

| 1,2,4-Triazole | Carbon Disulfide, Hydrazine Hydrate | Formation of 4-amino-1,2,4-triazole-3-thiol |

Precursor for Advanced Pharmaceutical Intermediates

The substituted pyridine (B92270) ring is a cornerstone in medicinal chemistry, with a vast number of approved drugs containing this motif. The presence of the bromo and methoxy (B1213986) groups on the pyridine ring of this compound makes it an attractive starting material for the synthesis of advanced pharmaceutical intermediates. sumitomo-chem.co.jpnih.gov

The bromine atom at the 5-position is particularly significant as it serves as a handle for various transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups. This capability is crucial for creating libraries of compounds for drug discovery programs. For example, a Suzuki coupling could be envisioned to replace the bromine atom with a variety of aryl or heteroaryl groups, a common strategy in the development of kinase inhibitors and other targeted therapies.

The methoxy group at the 2-position can also influence the molecule's properties and reactivity. It is an electron-donating group, which can affect the regioselectivity of further reactions on the pyridine ring. In some synthetic strategies, this methoxy group can be cleaved to reveal a pyridone, another important pharmacophore.

The hydrazide moiety itself can be a precursor to other functionalities or can be part of the final drug structure, where it may act as a hydrogen bond donor or acceptor, contributing to the binding affinity of the molecule to its biological target. For instance, hydrazides can be converted to various other functional groups or used to link the pyridine core to other molecular fragments.

The table below lists some examples of pharmaceutically relevant substituted pyridines, highlighting the importance of this structural class.

| Compound Class | Therapeutic Area | Key Structural Features |

| Pyridine-based Kinase Inhibitors | Oncology | Substituted pyridine core for interaction with the ATP-binding site |

| Pyridine-containing GPCR Modulators | Neuroscience | Functionalized pyridine ring to achieve receptor subtype selectivity |

| Pyridine-based Antivirals | Infectious Diseases | Pyridine scaffold as a central element for antiviral activity |

Role in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, as they allow for the rapid construction of complex molecules from simple starting materials in a single step. nih.gov Hydrazides are known to participate in several MCRs, and this compound could potentially be employed in these reactions to generate diverse molecular scaffolds.

One of the most well-known MCRs involving hydrazides is the Ugi reaction. In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By using a hydrazide as the carboxylic acid component (or a related derivative), it is possible to generate peptidomimetic structures or other complex amides. The resulting products would incorporate the 5-bromo-2-methoxypyridine (B44785) moiety, along with three other points of diversity introduced from the other components.

Furthermore, the hydrazide functionality can be used to generate hydrazones in situ by reaction with an aldehyde or ketone. These hydrazones can then participate in various cycloaddition reactions, including [3+2] cycloadditions with various dipolarophiles, to generate a range of five-membered heterocyclic rings. This approach, within a multi-component setup, can lead to a high degree of molecular complexity and diversity from simple starting materials.

The table below outlines some representative multi-component reactions where a hydrazide or a derivative could potentially participate.

| Reaction Name | Components | Resulting Scaffold |

| Ugi Reaction | Aldehyde, Amine, Hydrazide (as acid component), Isocyanide | α-Acylamino Amide Derivative |

| [3+2] Cycloaddition | Hydrazone (from hydrazide + aldehyde/ketone), Dipolarophile | Substituted Five-Membered Heterocycle |

| Betti-type Reactions | Hydrazide, Aldehyde, Phenol | Aminomethylated Phenol Derivatives |

Future Research Directions and Methodological Innovations in Nicotinohydrazide Chemistry

Exploration of Novel Biological Targets and Therapeutic Areas

While direct biological studies on 5-Bromo-2-methoxynicotinohydrazide are not extensively documented, the broader class of nicotinohydrazides and their hydrazone derivatives have shown significant promise in various therapeutic domains. Future research should systematically investigate the potential of this compound against a range of biological targets.

Antimicrobial and Anticancer Potential: Hydrazone compounds, which can be synthesized from nicotinohydrazides, are known to possess excellent biological activities. nih.govresearchgate.net The presence of the bromine atom and the methoxy (B1213986) group on the pyridine (B92270) ring of this compound may confer unique properties. For instance, various bromo-substituted heterocyclic compounds have demonstrated significant anti-angiogenic and anti-proliferative activities. waocp.orgnih.gov This suggests that this compound and its derivatives could be valuable candidates for development as antimicrobial or anticancer agents. Future studies should include screening against a panel of bacterial and fungal strains, as well as various cancer cell lines.

Anti-inflammatory and Neuroprotective Effects: Nicotinic acid derivatives have been explored for their anti-inflammatory properties. chemicalbook.com Furthermore, the core structure's resemblance to nicotinamide (B372718) (a form of vitamin B3) hints at potential neuroprotective applications. Given that nicotinic acetylcholine (B1216132) receptors are a target for some pyridine derivatives, investigating the interaction of this compound with these receptors could open up new avenues for treating neurological disorders. chemicalbook.com

Development of Advanced Synthetic Methodologies for Sustainable Production

The synthesis of hydrazone derivatives of nicotinohydrazide often involves the condensation of a hydrazide with an aldehyde. nih.govresearchgate.net A reported synthesis of a closely related compound, (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide, involved refluxing 5-bromo-2-methoxybenzaldehyde (B189313) with isonicotinohydrazide in methanol. nih.govresearchgate.net This provides a foundational method that can be adapted and optimized for the synthesis of this compound and its derivatives.

Future efforts should focus on developing more sustainable and efficient synthetic routes. This could involve:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Flow Chemistry: Employing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of hydrazide and hydrazone derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govplos.org These powerful computational tools can be leveraged to accelerate the exploration of the chemical space around this compound.

In Silico Screening and Target Identification: AI algorithms can be trained on existing data for nicotinohydrazide and other heterocyclic compounds to predict the biological activity of virtual derivatives of this compound. This can help in prioritizing the synthesis of compounds with the highest probability of success. In silico docking studies can predict the binding affinity of these compounds to various protein targets, helping to elucidate their mechanism of action. nih.gov

ADMET Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can be used to predict the ADMET profile of novel this compound derivatives early in the discovery process, allowing for the selection of candidates with more favorable pharmacokinetic and safety profiles. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets and desired physicochemical properties.

Challenges and Opportunities in the Translational Potential of Nicotinohydrazide Derivatives

Translating a promising compound from the laboratory to the clinic is a complex and challenging process. For this compound and its derivatives, key challenges will include establishing a clear structure-activity relationship (SAR), optimizing lead compounds for potency and selectivity, and conducting rigorous preclinical and clinical evaluations.

Despite the challenges, the opportunities are significant. The versatility of the nicotinohydrazide scaffold, combined with the potential for diverse functionalization, offers a rich chemical space for exploration. The insights gained from the broader class of hydrazones suggest that these compounds are promising starting points for the development of new therapeutics. nih.govresearchgate.net Focused and systematic research into this compound, leveraging cutting-edge synthetic and computational tools, holds the key to unlocking its full translational potential.

Q & A

Q. Data Interpretation :

- Correlate substituent effects (e.g., electron-withdrawing Cl/Br groups) with enhanced activity. Derivatives with 3-bromo-5-chloro-2-hydroxybenzylidene moieties show MIC values of 8–16 µg/mL against S. aureus .

How does crystallographic data inform the structure-activity relationship (SAR) of these compounds?

Advanced

Crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influence bioavailability and target binding. For example:

- The dihedral angle between the pyridine and benzylidene rings (e.g., 4.8° in compound 1 ) enhances planarity, improving DNA intercalation potential.

- Halogen bonds (Br···O/N) stabilize ligand-receptor complexes, as seen in antimicrobial assays .

Table 1 : Selected Crystallographic Parameters

| Parameter | Value (Compound 1 ) | Value (Compound 2 ) |

|---|---|---|

| Space group | P21/c | P21/c |

| a (Å) | 10.020 | 10.215 |

| β (°) | 102.199 | 101.873 |

| Halogen bond length (Å) | Br···O = 3.12 | Br···N = 3.24 |

How can conflicting solubility data across studies be resolved?

Advanced

Contradictions often arise from solvent purity, crystallization conditions, or polymorphic forms. Mitigation strategies include:

- Standardized solvent systems : Test solubility in DMSO, methanol, and acetonitrile at 25°C using UV-Vis spectroscopy (λmax ~270 nm).

- HPLC-PDA analysis : Quantify solubility limits (e.g., 12.5 mg/mL in DMSO) and identify degradation products.

- Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers (pH 7.4) to assess colloidal stability .

What reaction conditions optimize the synthesis of hydrazide derivatives with high yields?

Advanced

Key Variables :

- Solvent polarity : Methanol yields >75%, while DMF accelerates kinetics but may reduce purity.

- Catalysis : Add 1–2 mol% acetic acid to enhance imine formation.

- Temperature : Reflux (65–70°C) minimizes side reactions (e.g., hydrolysis).

Q. Yield Optimization Table :

| Aldehyde Substituent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2-Chlorobenzaldehyde | Methanol | 82 | 98.5 |

| 3-Bromo-5-chloro-2-OH | Ethanol | 68 | 95.2 |

| 4-Nitrobenzaldehyde | DMF | 74 | 97.8 |

How do electronic effects of substituents influence the reactivity of this compound?

Q. Advanced

- Electron-withdrawing groups (e.g., -NO₂, -Br) increase electrophilicity at the hydrazide carbonyl, accelerating nucleophilic addition.

- Methoxy groups (-OCH₃) enhance resonance stabilization, reducing susceptibility to oxidation.

- Hammett correlations : σ⁺ values for substituents predict reaction rates in SNAr mechanisms (e.g., krel = 1.8 for -Br vs. -Cl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.